Unmatched H4 Receptor Selectivity and Binding Affinity
JNJ-7777120 exhibits high affinity for the human, mouse, and rat H4 receptors with a Ki of 4.5 nM, demonstrating at least 1000-fold selectivity over the H1, H2, and H3 histamine receptor subtypes. In contrast, classical H1 antagonists like fexofenadine show negligible H4R affinity, while dual antagonists like thioperamide exhibit significant binding to H3 receptors, which can confound interpretation of H4R-specific effects [1][2]. Additionally, JNJ-7777120 shows no cross-reactivity with 50 other molecular targets, establishing it as a highly specific probe for H4R pharmacology [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | Ki (H4R) = 4.5 nM; H1/H2/H3 Ki > 1000-fold higher |
| Comparator Or Baseline | Thioperamide: dual H3/H4 antagonist; Fexofenadine: selective H1 antagonist with H4R Ki > 1 μM |
| Quantified Difference | JNJ-7777120 exhibits >1000-fold selectivity for H4R over H1/H2/H3; thioperamide shows significant H3R binding (Ki ~ 50 nM) [2] |
| Conditions | In vitro radioligand binding assays using human, mouse, and rat recombinant receptors [1][2] |
Why This Matters
This high selectivity ensures that observed biological effects are specifically attributed to H4R antagonism, minimizing off-target confounding in mechanistic studies and making JNJ-7777120 the preferred tool for dissecting H4R-mediated pathways.
- [1] Thurmond RL, Desai PJ, Dunford PJ, et al. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. J Pharmacol Exp Ther. 2004;309(1):404-13. View Source
- [2] Neumann D, Beermann S, Burhenne H, et al. The dual H3/4R antagonist thioperamide does not fully mimic the effects of the 'standard' H4R antagonist JNJ 7777120 in experimental murine asthma. Naunyn Schmiedebergs Arch Pharmacol. 2013;386(11):983-90. View Source
